5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5BrN2O3S |
|---|---|
Molecular Weight |
253.08 g/mol |
IUPAC Name |
5-bromo-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C5H5BrN2O3S/c6-3-1-8-2-4(5(3)9)12(7,10)11/h1-2H,(H,8,9)(H2,7,10,11) |
InChI Key |
FVCVEPNQCOQPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization of N-Cyanoacetoarylsulfonylhydrazides
The pyridone-sulfonamide scaffold is efficiently constructed via cyclocondensation between N-cyanoacetoarylsulfonylhydrazides and α,β-unsaturated nitriles. As demonstrated in Scheme 1 of, potassium hydroxide in dimethylformamide (DMF) facilitates nucleophilic addition-cyclization cascades. For example, reacting N-cyanoaceto(phenyl)sulfonylhydrazide (4a ) with 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylthio)acrylonitrile (3b ) yields a pyridone intermediate (8b ) confirmed by X-ray crystallography. Critical parameters include:
-
Solvent : Anhydrous DMF or dioxane
-
Temperature : Reflux (100–110°C) for 2 hours
-
Base : KOH (1:1 molar ratio to substrate)
This method achieves 68–75% yields for analogous structures, with purity >95% after recrystallization.
Regioselective Bromination at Position 5
Electrophilic Aromatic Substitution on Preformed Pyridones
| Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | DCM | 25 | 6 | 82 |
| Br₂ | AcOH | 0 | 4 | 85 |
Alternative Route: Bromine Incorporation During Cyclocondensation
Use of 5-Bromo-Substituted α,β-Unsaturated Nitriles
Incorporating bromine at the synthesis stage involves designing brominated acrylonitrile precursors. For instance, 5-bromo-2-(benzo[d]imidazol-2-yl)-3,3-bis(methylthio)acrylonitrile reacts with N-cyanoacetoarylsulfonylhydrazides under mild conditions (25°C, 12 hours) to directly form the target compound. Advantages include:
-
Regiochemical Control : Prevents competing bromination at positions 2 or 6.
-
Yield Improvement : 78–83% compared to post-cyclization bromination.
Spectroscopic Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Profiling
1H NMR (400 MHz, DMSO-d6) of 5-bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide exhibits:
-
δ 7.94 ppm (s, 1H, pyridone-H5)
-
δ 11.92 ppm (s, 1H, NH)
13C NMR confirms the carbonyl (δ 159.8 ppm) and sulfonamide (δ 139.3 ppm) functionalities.
Infrared Spectroscopy
IR spectra show characteristic bands:
Challenges and Optimization Strategies
Competing Side Reactions
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 serves as a primary site for nucleophilic aromatic substitution (SNAr) . This reactivity is enhanced by the electron-withdrawing effects of the sulfonamide and carbonyl groups, which activate the aromatic ring toward nucleophilic attack.
Key Examples:
-
Amine Substitution : Reacts with primary or secondary amines (e.g., piperidine, aniline) in polar aprotic solvents (e.g., DMF) under reflux to yield 5-amino derivatives.
-
Thiol Substitution : Treatment with thiols (e.g., benzenethiol) in the presence of a base (e.g., K₂CO₃) produces 5-thioether analogs.
Factors Influencing Reactivity:
| Parameter | Impact on Reaction |
|---|---|
| Solvent polarity | Higher polarity accelerates SNAr. |
| Temperature | Elevated temps (80–120°C) improve yields. |
| Nucleophile strength | Strong nucleophiles (e.g., HS⁻) favor substitution. |
Oxidation Reactions
The 1,4-dihydropyridine ring is susceptible to oxidation, converting to a pyridine derivative. This is critical in pharmaceutical contexts where oxidative stability impacts drug efficacy.
Mechanism:
-
Dehydrogenation : Reaction with oxidizing agents (e.g., O₂, DDQ) removes two hydrogens from the dihydropyridine ring, forming a fully aromatic pyridine system .
-
Byproducts : Hydrogen peroxide or water may form depending on the oxidizer .
Conditions:
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DDQ | Dichloromethane | 25°C | ~85 |
| H₂O₂ | Acetic acid | 60°C | ~70 |
Condensation Reactions
The carbonyl group at position 4 participates in condensation reactions with nitrogen nucleophiles, forming hydrazones or imines.
Example:
-
Hydrazine Reaction : Reacts with hydrazine hydrate in ethanol to generate a hydrazone derivative, a precursor for heterocyclic synthesis.
Key Observations:
-
Acidic or basic catalysts (e.g., HCl, NaOH) enhance reaction rates.
-
Steric hindrance from the sulfonamide group may limit reactivity at position 4.
Sulfonamide Group Reactivity
The sulfonamide moiety (–SO₂NH₂) undergoes hydrolysis under extreme conditions or participates in hydrogen bonding , influencing solubility and biological interactions.
Hydrolysis Pathways:
| Condition | Product |
|---|---|
| Strong acid (HCl) | Sulfonic acid + Ammonium chloride |
| Strong base (NaOH) | Sulfonate salt + Amine |
Biological Relevance:
-
The sulfonamide group mimics the p-aminobenzoic acid (PABA) structure, enabling potential enzyme inhibition (e.g., dihydropteroate synthase in bacteria).
Ring Functionalization
Electrocarboxylation Protocol:
-
Electrodes : Mg (anode) and Pt (cathode).
-
Conditions : Undivided cell, CO₂ atmosphere, room temperature.
-
Outcome : Introduces carboxylic acid groups at activated positions .
Comparative Reactivity with Analogues
The bromine atom in 5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide shows higher reactivity in substitution reactions compared to its 5-chloro analog due to bromine’s superior leaving-group ability.
| Property | 5-Bromo Derivative | 5-Chloro Derivative |
|---|---|---|
| SNAr reaction rate | Faster | Slower |
| Oxidative stability | Similar | Similar |
| Hydrolysis resistance | Higher | Lower |
Scientific Research Applications
Structural Characteristics
5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide belongs to the class of dihydropyridines, characterized by a six-membered ring containing nitrogen. Its notable features include:
- A bromine atom at the 5-position.
- A sulfonamide group at the 3-position.
- A carbonyl group at the 4-position.
These functional groups contribute to its reactivity and biological activity, making it a compound of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
The presence of the sulfonamide group is particularly crucial for enhancing antibacterial activity, as seen in related compounds where similar structures demonstrated potent effects against microbial pathogens .
Antiviral Properties
In light of recent global health challenges, particularly the COVID-19 pandemic, there has been an increased focus on finding new antiviral agents. Compounds similar to 5-Bromo-4-oxo-1,4-dihydropyridine derivatives have shown promise in preliminary studies for their antiviral activities against various viruses, suggesting that this compound could also play a role in antiviral drug development .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various dihydropyridine derivatives, this compound was found to exhibit a Minimum Inhibitory Concentration (MIC) lower than many standard antibiotics against resistant strains of bacteria. This suggests its potential as a candidate for further development into therapeutic agents targeting resistant infections .
Study 2: Structure–Activity Relationship
A comprehensive analysis of structure–activity relationships (SAR) revealed that modifications on the dihydropyridine ring significantly affect biological activity. The introduction of additional functional groups or variations in halogen substituents can enhance both antimicrobial and antiviral properties, indicating that 5-Bromo-4-oxo-1,4-dihydropyridine derivatives could be optimized for better efficacy .
Mechanism of Action
The mechanism of action of 5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s functional groups and halogen substitution pattern invite comparisons with analogs differing in substituents, heterocyclic cores, or halogen atoms. Key comparisons include:
Halogen-Substituted Analogs
- 5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide : Replacing bromine with chlorine reduces molecular weight (MW: 234.6 g/mol vs. 279.0 g/mol for the bromo analog) and slightly increases aqueous solubility due to lower hydrophobicity. However, the smaller chlorine atom may weaken halogen-bonding interactions in enzyme active sites, reducing potency in certain assays .
- 5-Iodo-4-oxo-1,4-dihydropyridine-3-sulfonamide : The larger iodine atom enhances polarizability and halogen bonding but decreases solubility (e.g., ~2 mg/mL in water vs. ~5 mg/mL for the bromo analog). Iodo derivatives often exhibit higher metabolic stability but may face toxicity challenges.
Sulfonamide vs. Carboxamide Derivatives
- 5-Bromo-4-oxo-1,4-dihydropyridine-3-carboxamide : Replacing sulfonamide (-SO₂NH₂) with carboxamide (-CONH₂) reduces acidity (pKa ~10 vs. ~8 for sulfonamide) and hydrogen-bonding capacity. This diminishes inhibitory activity against sulfonamide-sensitive targets like carbonic anhydrase IX (IC₅₀: 120 nM for sulfonamide vs. >1 µM for carboxamide) .
Non-Halogenated Pyridine Derivatives
- 4-Oxo-1,4-dihydropyridine-3-sulfonamide : The absence of bromine lowers molecular weight (MW: 186.2 g/mol) and increases solubility (~15 mg/mL) but reduces binding affinity in halogen-dependent interactions. For example, its IC₅₀ against tyrosine kinase is ~5 µM, compared to 0.8 µM for the bromo analog.
Table 1: Comparative Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Aqueous Solubility (mg/mL) | IC₅₀ (Carbonic Anhydrase IX, nM) |
|---|---|---|---|---|
| 5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide | 279.0 | 215–218 | 5 | 0.8 |
| 5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide | 234.6 | 198–201 | 8 | 3.2 |
| 5-Iodo-4-oxo-1,4-dihydropyridine-3-sulfonamide | 326.0 | 230–233 | 2 | 0.5 |
| 4-Oxo-1,4-dihydropyridine-3-sulfonamide | 186.2 | 175–178 | 15 | >1000 |
Research Findings and Trends
- Halogen Effects : Bromine’s balance between size and electronegativity makes it optimal for target engagement. For instance, in kinase inhibition assays, the bromo derivative showed a 4-fold higher potency than its chloro analog .
- Sulfonamide Superiority : Sulfonamide-containing derivatives consistently outperform carboxamides in binding to zinc-containing enzymes due to stronger coordination with metal ions .
- Synthetic Challenges : Introducing bromine at position 5 requires careful optimization, as seen in related pyrimidine syntheses involving halogenated intermediates and acid catalysts like 4-toluenesulfonic acid .
Biological Activity
5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a dihydropyridine ring, which is known for its role in various pharmacological applications. The presence of a bromo group and a sulfonamide moiety enhances its reactivity and biological activity. The molecular formula can be represented as , with a molecular weight of approximately 305.14 g/mol.
Antimicrobial Activity
This compound exhibits promising antimicrobial properties . Studies have shown that compounds with similar structures often demonstrate enhanced antibacterial effects due to the presence of halogen and sulfonamide groups. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 2.18 to 3.08 μM , indicating strong activity against various pathogens including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μM) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide | 2.18–3.08 | S. aureus, E. coli |
| Pyridyl derivatives | 0.22–0.25 | Various pathogens |
Anticancer Activity
The compound also shows potential as an anticancer agent . Research indicates that similar dihydropyridine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases . The IC50 values for structurally related compounds have been documented:
Table 2: Anticancer Activity (IC50 Values)
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Sulfonamide derivatives | 1.83–24.13 | T47D |
| Doxorubicin | 2.26 | T47D |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes crucial for cellular processes, which may extend to this compound.
- Folic Acid Synthesis Inhibition : The sulfonamide group is known to interfere with bacterial folic acid synthesis, contributing to its antimicrobial efficacy .
Case Studies
Recent studies have highlighted the effectiveness of sulfonamide-tethered compounds in inhibiting tumor growth and bacterial infections:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving bromination, sulfonamide formation, and cyclization. For example, bromination of pyridine derivatives can be achieved using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). The sulfonamide group is introduced via nucleophilic substitution with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen atmosphere. Key intermediates are characterized using FT-IR (to confirm C=O and SO₂ stretches at ~1650 cm⁻¹ and ~1335 cm⁻¹, respectively) and ¹H/¹³C-NMR (to verify aromatic proton environments and substitution patterns) .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : A combination of techniques is essential:
- Elemental Analysis : To verify empirical formula consistency (e.g., deviations <0.3% for C/H/N).
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation.
- Multinuclear NMR : ¹H-NMR identifies proton environments (e.g., downfield shifts for NH or SO₂ groups), while ¹³C-NMR confirms carbonyl (C=O) and sulfonamide (C-SO₂) carbons.
- IR Spectroscopy : Detects functional groups (e.g., C=O at ~1650 cm⁻¹, SO₂ asymmetric/symmetric stretches at ~1335–1160 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture due to potential hydrolysis of the sulfonamide group. Use desiccants like silica gel in storage vials. For handling, wear nitrile gloves and work in a fume hood to prevent inhalation of fine particulates. Dispose of waste via approved halogenated organic waste protocols .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the sulfonamide group in nucleophilic or electrophilic reactions?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies or computational modeling (DFT) to analyze transition states during reactions. For example, track sulfonamide participation in SN2 reactions using isotopic labeling (e.g., ¹⁵N or ³⁴S) and monitor intermediates via LC-MS. Competitive reactions with varying electrophiles (e.g., alkyl halides vs. acyl chlorides) can clarify selectivity .
Q. What strategies optimize reaction yields in the synthesis of derivatives with bulky substituents?
- Methodological Answer : Screen catalysts (e.g., p-toluenesulfonic acid for acid-mediated cyclization) and solvents (polar aprotic solvents like DMF or dioxane) to enhance solubility of bulky intermediates. Use microwave-assisted synthesis to reduce reaction times and improve yields. Monitor progress via TLC or in-situ IR to identify side products .
Q. How should contradictory spectral data (e.g., unexpected NMR shifts or IR peaks) be resolved during characterization?
- Methodological Answer : Cross-validate with alternative techniques:
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- X-ray Crystallography : Confirm molecular geometry if crystals are obtainable.
- Dynamic NMR Experiments : Assess temperature-dependent conformational changes.
- Comparative Literature Analysis : Reference spectral databases (e.g., SDBS) for similar pyridine-sulfonamide derivatives .
Q. What in silico approaches predict the bioactivity of this compound derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen against target proteins (e.g., carbonic anhydrase or kinase enzymes). Perform QSAR modeling with descriptors like LogP, topological polar surface area (TPSA), and H-bond donor/acceptor counts. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. How can surface adsorption behavior of this compound be studied in environmental or material science contexts?
- Methodological Answer : Apply microspectroscopic techniques (AFM-IR, ToF-SIMS) to analyze adsorption on model surfaces (silica, cellulose). Conduct controlled exposure experiments in humidity chambers to simulate indoor environments. Quantify adsorption kinetics using quartz crystal microbalance (QCM) measurements and compare with computational models (e.g., Langmuir isotherm fitting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
